Hydrogen Sulfide Scavenging: 19‑Fold Rate Advantage over 1,3,5-Trimethyl-1,3,5-triazinane
The reaction of 1,3,5-triethyl-1,3,5-triazinane (1b) with sodium hydrogen sulfide proceeds 19 times faster than that of 1,3,5-trimethyl-1,3,5-triazinane (1c) under identical aqueous conditions [1]. The relative rate for the hydroxyethyl analog (1a) is 31, positioning the triethyl derivative as an intermediate‑reactivity scavenger with enhanced lipophilicity compared to the highly water‑soluble 1a.
| Evidence Dimension | Relative rate of reaction with HS⁻ |
|---|---|
| Target Compound Data | 19 (relative to 1c) |
| Comparator Or Baseline | 1,3,5-Trimethyl-1,3,5-triazinane = 1; 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane = 31 |
| Quantified Difference | 19‑fold increase vs. trimethyl analog |
| Conditions | 1H NMR monitoring, pH 10.0, room temperature, aqueous solution |
Why This Matters
The 19‑fold higher reaction rate directly translates to more efficient H₂S removal in oilfield applications, reducing required contact time or scavenger concentration.
- [1] Bakke JM, Buhaug JB. Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction. Ind Eng Chem Res. 2004;43(9):1962-1965. View Source
